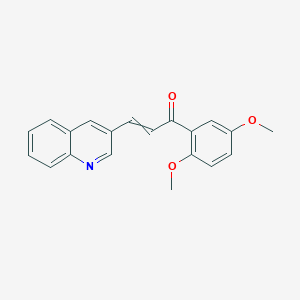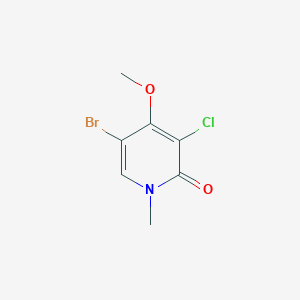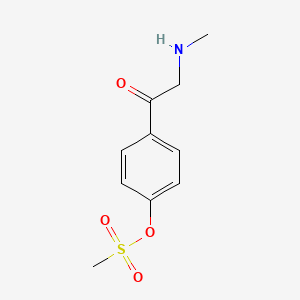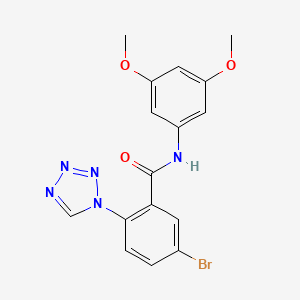
5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a dimethoxyphenyl group, and a tetrazole ring attached to the benzamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom to the benzene ring.
Formation of the Benzamide Core: Coupling of the brominated benzene with an amine to form the benzamide structure.
Attachment of the Dimethoxyphenyl Group: Introduction of the dimethoxyphenyl group through electrophilic aromatic substitution.
Tetrazole Ring Formation: Cyclization reaction to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions may target the bromine atom or the tetrazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium azide, organolithium reagents.
Major Products
Oxidation Products: Compounds with hydroxyl or carbonyl groups.
Reduction Products: Compounds with reduced bromine or tetrazole functionalities.
Substitution Products: Compounds with new functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, potentially affecting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
- The presence of both the bromine atom and the tetrazole ring in this compound makes it unique compared to other similar compounds. These functional groups may confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H14BrN5O3 |
|---|---|
Molekulargewicht |
404.22 g/mol |
IUPAC-Name |
5-bromo-N-(3,5-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14BrN5O3/c1-24-12-6-11(7-13(8-12)25-2)19-16(23)14-5-10(17)3-4-15(14)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23) |
InChI-Schlüssel |
SOWZMTVASRFQCL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-(3-Chloroprop-1-en-2-yl)-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15171830.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
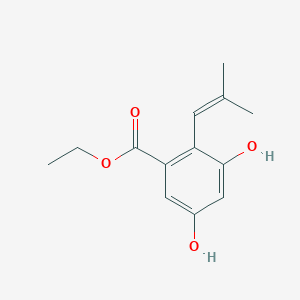
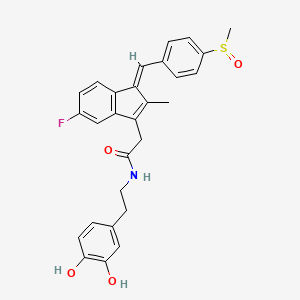
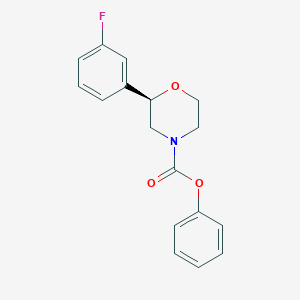
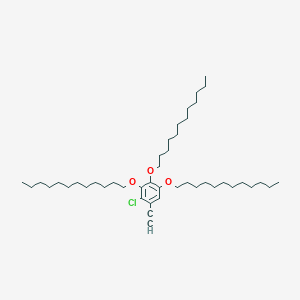
![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)
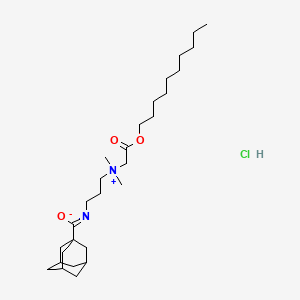
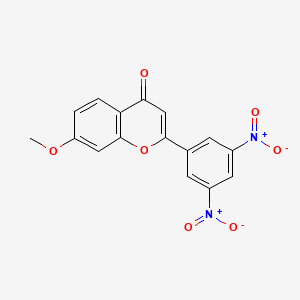
![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)

